N-Ethyl-N-methyl-2-phenylacetamide
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Overview
Description
N-Ethyl-N-methyl-2-phenylacetamide is an organic compound with the molecular formula C11H15NO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by ethyl and methyl groups, and the acetamide is attached to a phenyl group. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-methyl-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of N-methyl-2-phenylacetamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials, N-methyl-2-phenylacetamide and ethyl iodide, are fed into the reactor along with a base, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Formation of this compound oxide or corresponding carboxylic acids.
Reduction: Formation of N-ethyl-N-methyl-2-phenylethylamine.
Substitution: Formation of various substituted amides depending on the substituents used.
Scientific Research Applications
N-Ethyl-N-methyl-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-phenylacetamide: Similar structure but lacks the ethyl group.
N,N-Diethyl-2-phenylacetamide: Contains two ethyl groups instead of one ethyl and one methyl group.
Acetanilide: Lacks both the ethyl and methyl groups, having only a phenyl group attached to the acetamide.
Uniqueness
N-Ethyl-N-methyl-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
105879-33-2 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-ethyl-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C11H15NO/c1-3-12(2)11(13)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
RGMMHGOHDZGNNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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